{2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a complex organic compound that belongs to the class of amino acids and derivatives. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a benzyl group and a methyl amino group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.
The compound can be synthesized through various chemical processes, which typically involve the modification of existing amino acids or the construction of the pyrrolidine framework through multi-step synthetic routes. Literature indicates that similar compounds can be derived from commercially available starting materials, often involving the use of protecting groups and selective reactions to achieve the desired molecular structure .
{2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is classified as an amino acid derivative and can also be categorized under heterocyclic compounds due to its pyrrolidine structure. Its classification is significant in understanding its reactivity and potential biological interactions.
The synthesis of {2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid typically involves several steps:
The synthesis may involve techniques such as:
Key molecular data includes:
The compound can participate in various chemical reactions typical for amino acids and amines:
Reactions can be monitored using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to assess purity and yield .
The mechanism of action for {2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid may involve:
Research indicates that similar compounds can exhibit activity in modulating neurotransmitter systems, potentially leading to therapeutic effects .
Relevant analyses include spectroscopic methods such as NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for characterization .
{2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid has potential applications in:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its relevance in developing new therapeutic agents.
The synthesis of {2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid typically employs a linear 4-5 step sequence leveraging chiral auxiliaries for stereochemical guidance. A representative pathway begins with N-Boc-L-proline, where the carboxylic acid is activated for amide formation with N-methylbenzylamine. Subsequent reduction of the amide carbonyl using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) yields the critical N-Boc-N-methyl-N-benzyl pyrrolidine intermediate. This step demands rigorous temperature control (-10°C to 0°C) to prevent epimerization [8]. The tert-butoxycarbonyl (Boc) group is then selectively cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), liberating the secondary amine for alkylation. The final carboxylation step employs chloroacetic acid under basic catalysis (K₂CO₃ in acetonitrile, reflux), followed by hydrolysis to furnish the target acetic acid derivative [8] [10].
Table 1: Key Synthetic Steps and Conditions
Step | Reaction | Reagents/Conditions | Role of Chiral Auxiliary | Yield Range |
---|---|---|---|---|
1 | Amide Coupling | N-Boc-L-proline, N-methylbenzylamine, EDCI | L-proline backbone sets chirality | 85-92% |
2 | Amide Reduction | LiAlH₄, THF, -10°C to 0°C | Preserves stereointegrity | 75-82% |
3 | Boc Deprotection | TFA/DCM (1:1), rt, 2h | Reveals amine for alkylation | 95-98% |
4 | Carboxylation | ClCH₂CO₂H, K₂CO₃, CH₃CN, reflux | Introduces acetic acid moiety | 65-72% |
Challenges in this route include competitive over-alkylation during carboxylation and racemization during amide reduction. Optimized protocols mitigate this by using excess chloroacetic acid (1.5 equiv) and maintaining sub-zero temperatures during reduction [8] [10].
Stereocontrol relies predominantly on chiral pool strategies due to the complexity of introducing two contiguous stereocenters. L-Proline serves as the foundational chiral template, exploiting its inherent (S)-configuration to dictate the stereochemistry of the pyrrolidine ring. Asymmetric catalysis alternatives, though less developed, include enantioselective reductive amination using Ru-BINAP catalysts (e.g., [RuCl₂((S)-binap)]₂NEt₃) for installing the benzyl-methylamino moiety [3] [5]. However, diastereomeric ratios (dr) rarely exceed 90:10 under catalytic conditions, necessitating costly chromatographic separation.
Table 2: Stereochemical Control Methodologies
Method | Chiral Source | Key Conditions | di/dr | e.r. | Limitations |
---|---|---|---|---|---|
Chiral Pool (L-Proline) | (S)-Proline | Sequential functionalization | >99:1 | >99.5:0.5 | Limited to L-proline enantiomer |
Asymmetric Hydrogenation | Ru-(S)-BINAP | H₂ (50 psi), CH₂Cl₂/MeOH, rt | 88:12 | 90:10 | Moderate dr, high catalyst load |
Enzymatic Resolution | Lipase B (Candida antarctica) | Vinyl acetate, toluene, 40°C | N/A | 95:5 | Low yield (≤45%) |
The chiral pool approach remains industrially favored due to its reliability, though enzymatic resolution of racemic intermediates shows promise for accessing the (R)-enantiomer [3]. Critical to optical purity is the avoidance of strongly basic conditions during N-alkylation, which promotes α-proton exchange and racemization at the pyrrolidine C-2 position [5].
Alkylation and carboxylation are pivotal yet challenging steps due to competing side reactions:
Table 3: Optimization Parameters for Alkylation/Carboxylation
Reaction | Solvent System | Base | Temperature | Time (h) | Yield | Purity (HPLC) | Racemization Risk |
---|---|---|---|---|---|---|---|
N-Alkylation | CH₃CN | K₂CO₃ | 80°C | 8 | 72% | 97.5% | Low (<2%) |
Ester Hydrolysis | THF/H₂O (4:1) | LiOH | 0°C | 4 | 95% | 99.1% | Negligible |
Ester Hydrolysis | MeOH/H₂O (3:1) | NaOH | 25°C | 2 | 90% | 94.3% | High (5-8%) |
Microwave-assisted alkylation (100°C, 30 min) in DMF elevates yield to 85% but necessitates post-synthesis purification to remove dimethylamine byproducts [10].
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0